N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179441-98-5
VCID: VC5265454
InChI: InChI=1S/C19H18ClFN6.ClH/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27;/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26);1H
SMILES: C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F.Cl
Molecular Formula: C19H19Cl2FN6
Molecular Weight: 421.3

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

CAS No.: 1179441-98-5

Cat. No.: VC5265454

Molecular Formula: C19H19Cl2FN6

Molecular Weight: 421.3

* For research use only. Not for human or veterinary use.

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride - 1179441-98-5

Specification

CAS No. 1179441-98-5
Molecular Formula C19H19Cl2FN6
Molecular Weight 421.3
IUPAC Name 2-N-(4-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C19H18ClFN6.ClH/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27;/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26);1H
Standard InChI Key SCKJZTSQLAVDBI-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F.Cl

Introduction

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine class. This compound is characterized by its unique structural features, including a triazine core substituted with chlorophenyl, fluorophenyl, and pyrrolidinyl groups. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride would typically involve a multi-step process starting from a triazine core. This could involve nucleophilic substitution reactions to introduce the chlorophenyl and fluorophenyl groups, followed by the addition of the pyrrolidinyl group. The hydrochloride salt would be formed by reacting the base with hydrochloric acid.

Biological Activity and Potential Applications

While specific biological activity data for this compound are not available, triazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of chlorophenyl and fluorophenyl groups may enhance the compound's ability to interact with biological targets, while the pyrrolidinyl group could contribute to its solubility and bioavailability.

Potential ApplicationRationale
Antimicrobial AgentTriazine derivatives often exhibit antimicrobial activity
Anticancer AgentChlorophenyl and fluorophenyl groups may interact with cancer-related targets
Antiviral AgentTriazine compounds have shown antiviral properties in some studies

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